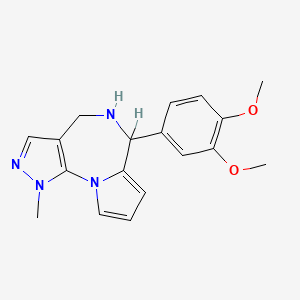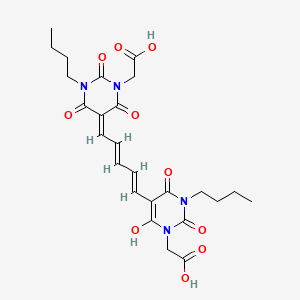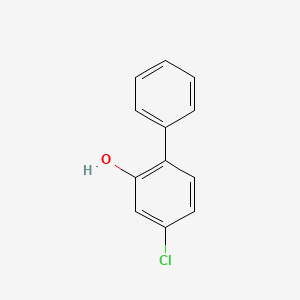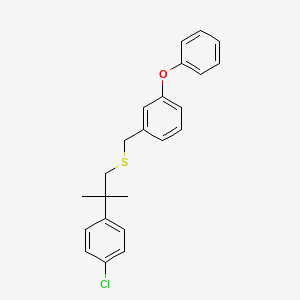
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thienylamine core, substituted with a hydroxyphenylthio group and dimethylamine functionality. The hemioxalate salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate typically involves multi-step organic reactions. One common approach is the asymmetric bioreduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine using recombinant carbonyl reductases . The reaction conditions often involve the use of NADPH-dependent carbonyl reductase and glucose dehydrogenase to achieve high yield and enantiomeric purity .
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the biocatalytic system to enhance reaction efficiency. The use of fusion enzymes, such as CR2-L-GDH, has been shown to improve cofactor regeneration and catalytic efficiency, resulting in higher yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group in the precursor can be reduced to form the corresponding alcohol.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of chiral drugs and other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s stability and solubility make it suitable for use in industrial processes, including the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of duloxetine, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved include the inhibition of serotonin and norepinephrine reuptake, which contributes to its antidepressant effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine: A key intermediate in the synthesis of duloxetine.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Uniqueness
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate is unique due to its specific substitution pattern and the presence of the hemioxalate salt form, which enhances its stability and solubility. This makes it particularly valuable in the synthesis of chiral drugs and other complex organic molecules.
Propiedades
Número CAS |
134478-66-3 |
|---|---|
Fórmula molecular |
C28H32N2O6S4 |
Peso molecular |
620.8 g/mol |
Nombre IUPAC |
3-[2-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid |
InChI |
InChI=1S/2C13H15NOS2.C2H2O4/c2*1-14(2)9-13-12(6-7-16-13)17-11-5-3-4-10(15)8-11;3-1(4)2(5)6/h2*3-8,15H,9H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
JQJIDDDKVYSLFD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C=CS1)SC2=CC=CC(=C2)O.CN(C)CC1=C(C=CS1)SC2=CC=CC(=C2)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


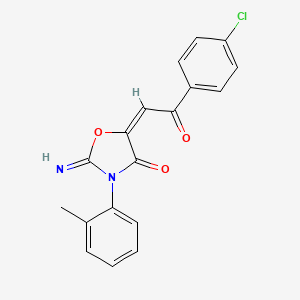
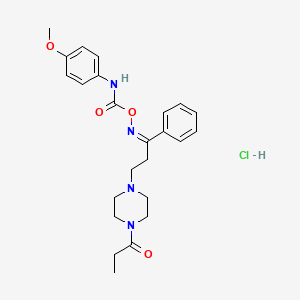
![oxalic acid;1-[3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propyl]piperidine](/img/structure/B12762159.png)
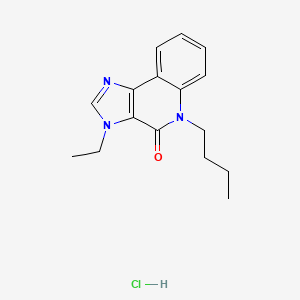
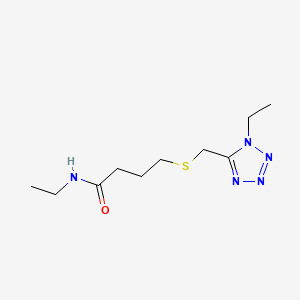


![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)

![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
